
4-(2-甲氧基乙氧基)苯酚
描述
4-(2-Methoxyethoxy)phenol is a chemical compound that can be prepared by reacting methyl vinyl ether and 4-bromonitrobenzene . It has a molecular formula of C9H12O3 .
Synthesis Analysis
The synthesis of 4-(2-Methoxyethyl)phenol, an intermediate of Beta-blocker Metoprolol, is described in a study . The synthesis involves reacting methyl vinyl ether and 4-bromonitrobenzene . A capillary gas chromatographic method of analysis for each step in the reaction is described .
Molecular Structure Analysis
The molecular structure of 4-(2-Methoxyethoxy)phenol is represented by the formula C9H12O3 . It has a molecular weight of 168.19 g/mol .
Chemical Reactions Analysis
Phenols, including 4-(2-Methoxyethoxy)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .
Physical And Chemical Properties Analysis
4-(2-Methoxyethoxy)phenol has a molecular weight of 168.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .
科学研究应用
热化学性质和氢键
- 甲氧基苯酚是各种抗氧化剂和生物活性分子中的结构片段,由于它们在凝聚态中形成强分子间和分子内氢键的能力而具有重要作用。热化学研究,包括蒸汽压和焓测量,以及傅里叶变换红外 (FTIR) 光谱和量子化学研究,已经进行以了解甲氧基苯酚及其配合物的热力学性质,揭示了成对取代效应和氢键强度的见解(Varfolomeev等人,2010年)。
抗氧化剂活性和机理
- 甲氧基苯酚等酚酸的抗氧化活性已使用各种测定方法进行评价。计算研究表明,甲氧基 (-OCH3) 和酚羟基 (-OH) 基团增强了酚酸的抗氧化活性。这些研究提供了对抗氧化作用机理的见解,包括氢原子转移 (HAT)、单电子转移后跟质子转移 (SET-PT) 和顺序质子损失电子转移 (SPLET)(Chen等人,2020年)。
在食品和化妆品中的合成和应用
- 与甲氧基苯酚密切相关的阿魏酸因其各种生理功能而受到研究,包括抗氧化、抗菌和抗炎活性。其低毒性和有益特性使其在食品和化妆品工业中得到广泛应用。该研究概述了阿魏酸在各个行业中的合成和应用方法(Ou和Kwok,2004年)。
聚合和材料科学应用
- 甲氧基苯酚(如4-甲氧基苯酚)使用酶催化剂的聚合已被探索用于开发具有优异抗氧化性能的聚合物。这些聚合物在各种应用中显示出作为高效抗氧化剂的潜力(Zheng等人,2013年)。
环境影响和生物降解
- 酶对甲氧基苯酚的氧化脱甲基的研究突出了这些化合物的生物转化,这与了解它们的环境影响和潜在的生物降解途径相关(Fraaije和van Berkel,1997年)。
安全和危害
作用机制
Target of Action
It’s structurally similar compound, 4-(2-methoxyethyl)phenol, has been used in the preparation of a methyl analog of metoprolol , a beta-blocker used to treat high blood pressure and heart conditions. This suggests that 4-(2-Methoxyethoxy)phenol may interact with similar targets, such as beta-adrenergic receptors .
Mode of Action
This can result in a decrease in heart rate, cardiac output, and blood pressure .
Biochemical Pathways
Phenolic compounds, in general, are known to be involved in various metabolic pathways in plants . They can act as antioxidants, neutralizing harmful free radicals, and can also modulate enzymatic reactions .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in urine .
属性
IUPAC Name |
4-(2-methoxyethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGIGWPNXVNZRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536435 | |
| Record name | 4-(2-Methoxyethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51980-60-0 | |
| Record name | 4-(2-Methoxyethoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51980-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methoxyethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methoxyethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
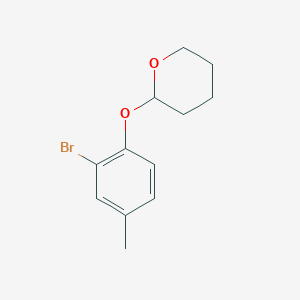
![(S)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1601323.png)
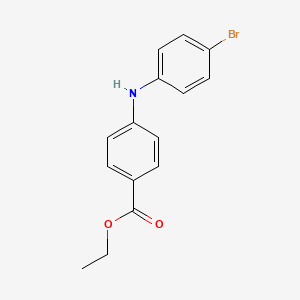
![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine](/img/structure/B1601329.png)
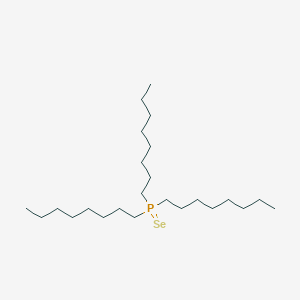



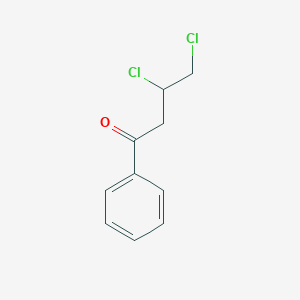

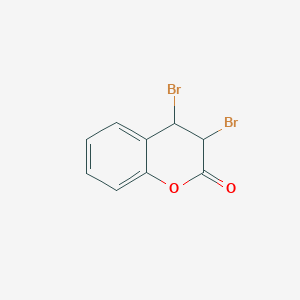
![(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1601339.png)


